Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]-
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Overview
Description
Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]- is an organic compound characterized by the presence of a benzoic acid moiety substituted with a cyanomethyl group and two methoxy groups on a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of benzoic acid derivatives often involves the partial oxidation of toluene using oxygen gas in the presence of catalysts such as manganese or cobalt naphthenate . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]- involves its interaction with specific molecular targets and pathways. For instance, benzoic acid derivatives are known to inhibit the growth of mold, yeast, and some bacteria by interfering with their metabolic processes . The compound is absorbed into the cells, where it disrupts cellular functions, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
4-Cyanobenzoic acid:
Methyl 4-cyanobenzoate: A methyl ester derivative of 4-cyanobenzoic acid, used in organic synthesis.
Uniqueness
Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]- is unique due to the presence of both cyanomethyl and methoxy groups, which confer distinct chemical and biological properties. These substituents enhance its reactivity and potential for diverse applications in various fields of research.
Properties
CAS No. |
54291-64-4 |
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Molecular Formula |
C17H15NO5 |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]benzoic acid |
InChI |
InChI=1S/C17H15NO5/c1-21-14-9-11(7-8-18)10-15(16(14)22-2)23-13-5-3-12(4-6-13)17(19)20/h3-6,9-10H,7H2,1-2H3,(H,19,20) |
InChI Key |
WDOFLTOUALVWLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CC#N)OC2=CC=C(C=C2)C(=O)O)OC |
Origin of Product |
United States |
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